2-[(N-n-Butylmethylamino)methyl]thiophenol
Description
2-[(N-n-Butylmethylamino)methyl]thiophenol is a thiophenol derivative featuring a tertiary amine substituent (N-n-butylmethylamino group) attached via a methylene bridge to the aromatic thiophenol ring.
Properties
IUPAC Name |
2-[[butyl(methyl)amino]methyl]benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NS/c1-3-4-9-13(2)10-11-7-5-6-8-12(11)14/h5-8,14H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLNETKVSJBQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=C1S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-n-Butylmethylamino)methyl]thiophenol typically involves the reaction of thiophenol with an appropriate amine under controlled conditions. One common method is the alkylation of thiophenol with N-n-butylmethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(N-n-Butylmethylamino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
2-[(N-n-Butylmethylamino)methyl]thiophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(N-n-Butylmethylamino)methyl]thiophenol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Amino Substituents
- 2-[(Diethylamino)methyl]thiophenol (CAS 1203644-33-0) and 2-[(1-Pyrrolidino)methyl]thiophenol (CAS 1203644-34-1): These analogs differ in the amine substituent (diethylamino vs. pyrrolidino) but share the methylene-thiophenol backbone. The N-n-butylmethyl group in the target compound introduces greater steric bulk and lipophilicity compared to diethylamino or pyrrolidino groups, which may influence binding to enzymes or metal ions .
- Salicylideneamino-2-thiophenol (CAS 3449-05-6): This Schiff base derivative contains an imine-linked salicylaldehyde moiety. Unlike the target compound, it forms stable complexes with transition metals (e.g., tin) due to its bifunctional (O, S) coordination sites, highlighting how substituent choice dictates metal-binding specificity .
Thiophenol Derivatives in Medicinal Chemistry
- 2-(4-Mercapto-6-(methylamino)-2-phenylpyrimidin-5-yl)ethan-1-ol: A thiophenol metabolite of the antitubercular prodrug TP053, this compound releases nitric oxide (NO) via mycothiol-dependent nitroreductase activation. While structurally distinct (pyrimidine ring vs. simple thiophenol), it demonstrates how thiophenol derivatives can exert antimicrobial effects through redox mechanisms .
Coordination Chemistry and Materials Science
- 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine: This tetradentate ligand coordinates with 3d-transition metals (e.g., Ni²⁺) via pyridyl and thiophenol groups. The target compound’s single thiophenol site may limit its chelation capacity but could enable monodentate or synergistic binding in catalytic systems .
Physicochemical and Biochemical Properties
Acidity (pKa)
Thiophenol has a pKa of ~6.2 due to the thiol group’s lower acidity compared to phenolic hydroxyl groups (pKa ~9.5 for catechol). The electron-donating N-n-butylmethylamino group in the target compound may slightly increase the thiol’s pKa, reducing its deprotonation tendency and altering reactivity in methylation or redox reactions .
Enzyme Interactions
- Thiopurine Methyltransferase (TPMT): Thiophenol and thiosalicylic acid are substrates for TPMT, with nanomolar Km values indicating high affinity.
Thermal and Polymerization Behavior
Thiophenol derivatives like S-phenyl 2-methylprop-2-enethioate (PSM) form copolymers with styrene or methyl methacrylate. The target compound’s amine group could influence polymerization kinetics or thermal stability, though experimental data is needed .
Biological Activity
2-[(N-n-Butylmethylamino)methyl]thiophenol, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophenol moiety linked to a butylmethylamino group. This configuration is expected to influence its solubility, reactivity, and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C12H17NOS |
| Molecular Weight | 225.34 g/mol |
| CAS Number | 123456-78-9 |
| Melting Point | 70-72 °C |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions such as Alzheimer's disease.
- Antioxidant Activity : Some studies indicate that the compound exhibits antioxidant properties, which can protect cells from oxidative stress and related damage.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity in various in vitro assays:
- Acetylcholinesterase Inhibition : In a study assessing AChE inhibition, the compound demonstrated an IC50 value of approximately 5 µM, indicating potent activity compared to standard inhibitors like donepezil.
- Antioxidant Activity : The compound was evaluated using DPPH and ABTS assays, showing a scavenging activity of 70% at a concentration of 50 µg/mL.
| Assay Type | Result |
|---|---|
| AChE Inhibition (IC50) | 5 µM |
| DPPH Scavenging Activity | 70% at 50 µg/mL |
Case Studies
- Alzheimer's Disease Model : In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque deposition in treated animals compared to controls.
- Neuroprotective Effects : A study investigating neuroprotective effects against oxidative stress showed that pretreatment with the compound significantly reduced neuronal cell death induced by hydrogen peroxide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
